![molecular formula C₂₂H₂₉N₃O₃S₂.HCl B560176 FTI 277 HCl CAS No. 180977-34-8](/img/structure/B560176.png)
FTI 277 HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FTI-277 HCl is an inhibitor of farnesyl transferase (FTase), a highly potent Ras CAAX peptidomimetic . It antagonizes both H- and K-Ras oncogenic signaling . FTI-277 HCl can inhibit hepatitis delta virus (HDV) infection .
Molecular Structure Analysis
The molecular formula of FTI-277 HCl is C22H30ClN3O3S2 . Its molecular weight is 484.07 . The chemical name is (Z)-5-((®-2-amino-3-mercaptopropyl)amino)-N-((S)-1-methoxy-4-(methylthio)-1-oxobutan-2-yl)-[1,1’-biphenyl]-2-carbimidic acid hydrochloride .
Physical And Chemical Properties Analysis
FTI-277 HCl has a molecular weight of 484.07 and a molecular formula of C22H30ClN3O3S2 . It is soluble in water with ultrasonic, DMSO, and EtOH .
科学的研究の応用
FTI 277 HCl: A Comprehensive Analysis of Scientific Research Applications
Cancer Research Inhibiting Oncogenic Signaling: FTI 277 HCl is known to block Ras oncogenic signaling by accumulating inactive Ras/Raf complexes in the cytoplasm, preventing the activation of the MAPK cascade, which is crucial in cancer development and progression . This has been particularly noted in breast cancer cell lines, where FTI 277 HCl has shown potential in combined therapy with other drugs like Tamoxifen .
2. Hepatitis Delta Virus (HDV) Infection: Antiviral Activity The compound has been effective in inhibiting viremia in mice transfected to produce HDV, suggesting its potential as an antiviral agent against HDV infection .
Apoptosis Induction Cell Growth Inhibition: FTI 277 HCl induces apoptosis and inhibits cell growth, which is a desirable effect for cancer treatment. It achieves this by inhibiting farnesyltransferase (FTase), which is essential for the post-translational modification of many proteins involved in cell proliferation .
Radiosensitization Enhancing Radiotherapy Efficacy: In H-ras-transformed rat embryo cells, FTI 277 HCl has been shown to increase levels of apoptosis after irradiation, suggesting its use as a radiosensitizer to enhance the efficacy of radiotherapy in cancer treatment .
5. Breast Cancer Invasion: Inhibiting Cell Migration FTI 277 HCl has been observed to inhibit the membrane localization of H-Ras in breast cancer cells, thereby reducing cell invasion and metastasis potential, which is a significant concern in breast cancer management .
6. Protein Farnesylation: Research on Post-Translational Modifications The inhibitor has been used to study protein farnesylation in various cell lines, providing insights into the role of post-translational modifications in cell signaling and disease pathology .
作用機序
Target of Action
FTI 277 HCl is a potent and selective inhibitor of farnesyl transferase (FTase) . This enzyme plays a crucial role in the post-translational modification of proteins, including the Ras family of proteins .
Mode of Action
FTI 277 HCl acts by inhibiting the farnesylation process of the Ras proteins . Specifically, it antagonizes both H-Ras and K-Ras oncogenic signaling . The inhibition of these Ras proteins disrupts their ability to transmit signals for cell growth and differentiation .
Biochemical Pathways
The primary biochemical pathway affected by FTI 277 HCl is the Ras signaling pathway . By inhibiting the farnesylation of Ras proteins, FTI 277 HCl disrupts the normal functioning of this pathway. This leads to a decrease in the transmission of growth and differentiation signals within the cell .
Result of Action
FTI 277 HCl’s inhibition of the Ras signaling pathway results in a decrease in cell growth and an increase in apoptosis . Additionally, it has been shown to effectively clear hepatitis delta virus (HDV) viremia .
Safety and Hazards
FTI-277 HCl is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Relevant Papers
One relevant paper discusses the effects and mechanisms of FTI-277 inhibiting the proliferation of myeloid leukemia cells and enhancing apoptosis induced by arsenic trioxide . The study found that FTI-277 exerts proliferation inhibition on myeloid leukemia cells by inhibiting constitutive ERK/MAPK activation and resulting in a G2/M block .
特性
IUPAC Name |
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S2.ClH/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);1H/t16-,20+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAFFJUUNXEDEW-PXPMWPIZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
FTI 277 HCl |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。